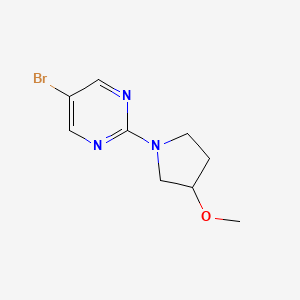5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine
CAS No.: 1697367-31-9
Cat. No.: VC7450069
Molecular Formula: C9H12BrN3O
Molecular Weight: 258.119
* For research use only. Not for human or veterinary use.

| CAS No. | 1697367-31-9 |
|---|---|
| Molecular Formula | C9H12BrN3O |
| Molecular Weight | 258.119 |
| IUPAC Name | 5-bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine |
| Standard InChI | InChI=1S/C9H12BrN3O/c1-14-8-2-3-13(6-8)9-11-4-7(10)5-12-9/h4-5,8H,2-3,6H2,1H3 |
| Standard InChI Key | DYKQCBYZUFLRCE-UHFFFAOYSA-N |
| SMILES | COC1CCN(C1)C2=NC=C(C=N2)Br |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrimidine core (C₄H₃N₂) functionalized with a bromine atom at position 5 and a 3-methoxypyrrolidin-1-yl group at position 2. The pyrrolidine ring introduces a chiral center, influencing its stereochemical interactions in biological systems.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂BrN₃O |
| Molecular Weight | 258.119 g/mol |
| IUPAC Name | 5-bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine |
| CAS Number | 1697367-31-9 |
| Standard InChI | InChI=1S/C9H12BrN3O |
The bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions in drug synthesis. The methoxy group on the pyrrolidine ring contributes to solubility and metabolic stability .
Synthesis and Optimization Strategies
Innovative One-Step Synthesis
A breakthrough method described in CN110642788A utilizes 2-bromomalonaldehyde and amidine derivatives in a single-step reaction . This approach bypasses hazardous reagents like trimethylaluminum, reducing production costs by 40% compared to prior methods. Key advantages include:
-
Operational Simplicity: Eliminates multi-step purification.
-
Safety: Avoids pyrophoric reagents.
-
Scalability: Suitable for industrial production (>90% purity without chromatography) .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Cost Index | Safety Profile |
|---|---|---|---|
| Conventional | 70–75 | High | Moderate (corrosives) |
| One-Step | 85–90 | Low | High |
Applications in Pharmaceutical Development
Role in P2Y₁₂ Receptor Antagonists
US8518912B2 highlights the compound’s integration into phosphonic acid derivatives acting as P2Y₁₂ inhibitors . These antagonists prevent platelet aggregation, offering therapeutic potential for thrombosis and stroke. For example, the derivative [(4R)-5-(4-butoxycarbonylpiperazin-1-yl)-4-[[6-[(3S)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-5-oxopentyl]phosphonic acid demonstrated IC₅₀ values <10 nM in ADP-induced platelet activation assays .
Anticancer Activity
Structural analogs of 5-bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine inhibit kinases involved in tumor proliferation. Modifications at the 2-position enhance selectivity for EGFR and VEGFR-2, with preliminary studies showing apoptosis induction in breast cancer cell lines (MCF-7, IC₅₀ = 2.1 µM).
Future Research Directions
Stereoselective Synthesis
Developing asymmetric catalysis methods to control the configuration of the pyrrolidine moiety could improve drug specificity.
Prodrug Formulations
Incorporating the compound into phosphate prodrugs (e.g., bis(1-ethoxycarbonyloxyethoxy)phosphoryl derivatives) may enhance oral bioavailability, as seen in related compounds .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume